molecular formula C14H26N2 B187726 2,2'-(Adamantane-1,3-diyl)diethanamine CAS No. 51545-05-2

2,2'-(Adamantane-1,3-diyl)diethanamine

Cat. No. B187726
CAS RN: 51545-05-2
M. Wt: 222.37 g/mol
InChI Key: ABLOCEKNNGBRGT-UHFFFAOYSA-N
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Description

2,2’-(Adamantane-1,3-diyl)diethanamine is a chemical compound with the molecular formula C14H26N2 . It is derived from adamantane, a type of diamondoid, and contains two ethanamine groups attached to the 1 and 3 positions of the adamantane structure .


Synthesis Analysis

The synthesis of 2,2’-(Adamantane-1,3-diyl)diethanamine has been achieved from the corresponding dicarboxylic acids through their chlorides, amides, and nitriles . The nitriles were reduced with lithium tetrahydridoaluminate in tetrahydrofuran with a yield of up to 63% .


Molecular Structure Analysis

The molecular structure of 2,2’-(Adamantane-1,3-diyl)diethanamine is based on the adamantane core, a highly symmetrical cage-like structure composed of three condensed cyclohexane rings in chair conformation . Two ethanamine groups are attached to the 1 and 3 positions of the adamantane structure .


Chemical Reactions Analysis

Palladium-catalyzed arylation of 2,2’-(Adamantane-1,3-diyl)diethanamine with isomeric bromochloro- and dibromobenzenes has been studied . The yields of N,N′-diarylation products depend on the initial diamine and dihalobenzene structure . Side reactions were revealed, which reduced the yield of the target products . The arylation of 2,2’-(Adamantane-1,3-diyl)diethanamine gives the corresponding N,N′-diaryl derivatives with better yield . The possibility for synthesizing unsymmetrical N,N′-diaryl derivatives of 2,2’-(Adamantane-1,3-diyl)diethanamine was demonstrated .

Scientific Research Applications

Arylation and Amination

  • Arylation: 2,2'-(Adamantane-1,3-diyl)diethanamine undergoes palladium-catalyzed arylation with bromochloro- and dibromobenzenes, producing N,N'-diaryl derivatives. This process is significant for synthesizing unsymmetrical derivatives of this compound, which has implications in organic synthesis (Averin et al., 2011).
  • Amination: Palladium-catalyzed amination leads to macrocyclic compounds containing adamantane and aromatic fragments. This method is pivotal in creating structurally diverse compounds for potential applications in materials science and pharmaceuticals (Ranyuk et al., 2009).

Synthesis of Polyimides

  • 2,2'-(Adamantane-1,3-diyl)diethanamine is used in the synthesis of new adamantane-based polyimides, showcasing its utility in polymer chemistry. These polyimides, characterized by high glass-transition temperatures and excellent thermal stability, have potential applications in high-performance materials (Hsiao & Li, 1998).

Catalysis and Medicinal Chemistry

  • Catalysis: This compound is involved in copper(I)-catalyzed N-heteroarylation reactions, demonstrating its role in facilitating chemical transformations important in synthetic chemistry (Abel et al., 2015).
  • Medicinal Chemistry: Although specific applications in medicinal chemistry were not directly found in the search, the structural characteristics of adamantane derivatives, including 2,2'-(Adamantane-1,3-diyl)diethanamine, are significant in drug design due to their unique physicochemical properties (Lamoureux & Artavia, 2010).

Future Directions

The future directions in the research and application of 2,2’-(Adamantane-1,3-diyl)diethanamine could involve further exploration of its synthesis and chemical reactions . For instance, the development of more efficient synthesis methods and the investigation of other potential reactions could be beneficial. Additionally, the exploration of its potential applications in various fields could also be a promising direction.

properties

IUPAC Name

2-[3-(2-aminoethyl)-1-adamantyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c15-3-1-13-6-11-5-12(7-13)9-14(8-11,10-13)2-4-16/h11-12H,1-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLOCEKNNGBRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355956
Record name 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Aminoethyl)-1-adamantyl]ethanamine

CAS RN

51545-05-2
Record name 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
7
Citations
AD Averin, MA Ulanovskaya, AK Buryak… - Russian journal of …, 2011 - Springer
Palladium-catalyzed arylation of adamantane-1,3-diyldimethanamine and 2,2′-(adamantane-1,3-diyl) diethanamine with isomeric bromochloro- and dibromobenzenes was studied. …
Number of citations: 11 link.springer.com
ER Ranyuk, AD Averin, AK Buryak, EN Savel'ev… - Russian journal of …, 2009 - Springer
Palladium-catalyzed amination of 1,3-dibromobenzene, 2,6-dibromopyridine, 3,3′-dibromobiphenyl, 2,7-dibromonaphthalene, and 1,8-dichloroanthracene with an equimolar amount …
Number of citations: 8 link.springer.com
AS Abel, AD Averin, MV Anokhin… - Russian Journal of …, 2015 - Springer
Copper(I)-catalyzed N-heteroarylation of a wide series of adamantane-containing amines with 2-bromo- and 2- and 3-iodopyridines was studied. The corresponding N-pyridyl …
Number of citations: 20 link.springer.com
AD Averin, TY Baranova, AS Abel, VV Kovalev… - Russian Journal of …, 2013 - Springer
Palladium-catalyzed amination of 3-bromopyridine with amines of the adamantane series in the presence of Pd(dba) 2 /L [L = 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl or 2-…
Number of citations: 7 link.springer.com
IP Beletskaya, AD Averin, AG Bessmertnykh… - Russian journal of …, 2010 - Springer
The review describes palladium-catalyzed amination of acyclic di- and polyamines with aryl halides with a view to reveal general relations holding in this process. Conditions for the …
Number of citations: 29 link.springer.com
OK Grigorova, AD Averin, AS Abel… - Russian Journal of …, 2012 - Springer
Palladium-catalyzed arylation of diamines of the adamantane series with isomeric 2-, 4-, and 6-chloroquinoline was studied, and optimal conditions for the synthesis of the …
Number of citations: 1 link.springer.com
АД Аверин, МА Улановская, АК Буряк… - Журнал органической …, 2011 - elibrary.ru
Исследовано палладий-катализруемое арилирование адамантан-1, 3-диилдиметанамина и 2, 2'-(адамантан-1, 3-диил) диэтанамина изомерными бромхлор-и …
Number of citations: 7 elibrary.ru

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